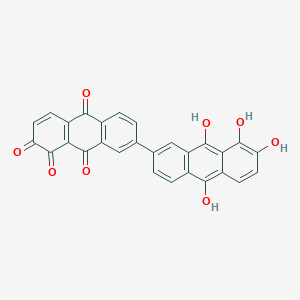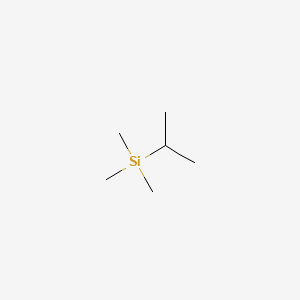
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate typically involves multi-step organic reactions The initial step often includes the chlorination of anthrazine derivatives under controlled conditionsThe reaction conditions, such as temperature, pressure, and the use of catalysts, are meticulously controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production and purification of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated or alkylated products .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate is used as a reagent in organic synthesis and as a standard in analytical chemistry techniques such as HPLC .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or alter signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate: Known for its unique chemical structure and properties.
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine:
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds .
Propiedades
Número CAS |
6897-40-1 |
|---|---|
Fórmula molecular |
C28H16Cl2N2O16S4 |
Peso molecular |
835.6 g/mol |
Nombre IUPAC |
(15,30-dichloro-5,20,27-trisulfooxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaen-12-yl) hydrogen sulfate |
InChI |
InChI=1S/C28H16Cl2N2O16S4/c29-17-9-15-19(27(47-51(39,40)41)13-7-3-1-5-11(13)25(15)45-49(33,34)35)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(46-50(36,37)38)12-6-2-4-8-14(12)28(20)48-52(42,43)44/h1-10,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) |
Clave InChI |
HKPIBNMOFBOZQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=C(C4=C(C3=C2OS(=O)(=O)O)NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5Cl)OS(=O)(=O)O)OS(=O)(=O)O)Cl)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



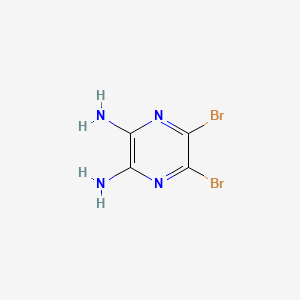
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
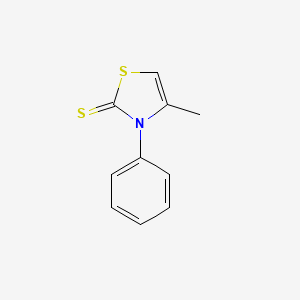
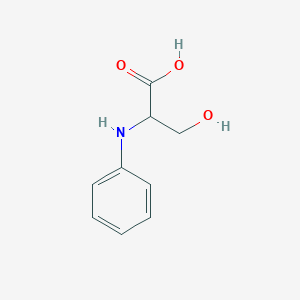


amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

